

Application Notes and Protocols for Infigratinib Quantification: A Guide for Researchers

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Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

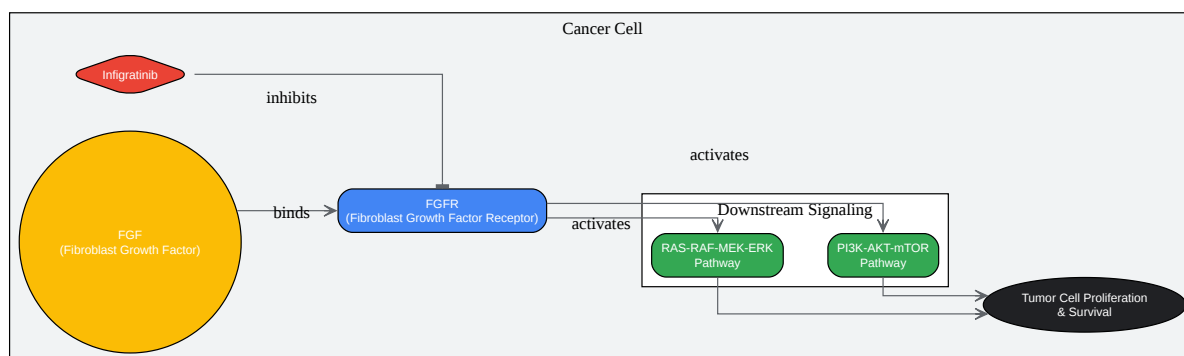
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and quantification of infigratinib, a potent fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in biological matrices. The following protocols for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and a general workflow for Solid-Phase Extraction (SPE) are presented to guide researchers in developing robust and reliable bioanalytical assays.

Infigratinib: Mechanism of Action

Infigratinib is a targeted therapy that functions by inhibiting the signaling pathways of fibroblast growth factor receptors (FGFRs).[1][2] In several types of cancer, alterations in FGFR genes can lead to the production of abnormal FGFR proteins that are constantly active, driving tumor cell growth and survival. Infigratinib binds to the ATP-binding pocket of these receptors, blocking their kinase activity and thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and angiogenesis.[3]



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Infigratinib inhibits the FGFR signaling pathway.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a sensitive and accurate bioanalytical method. The following table summarizes the quantitative performance of Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for infigratinib quantification in plasma, as reported in various studies.

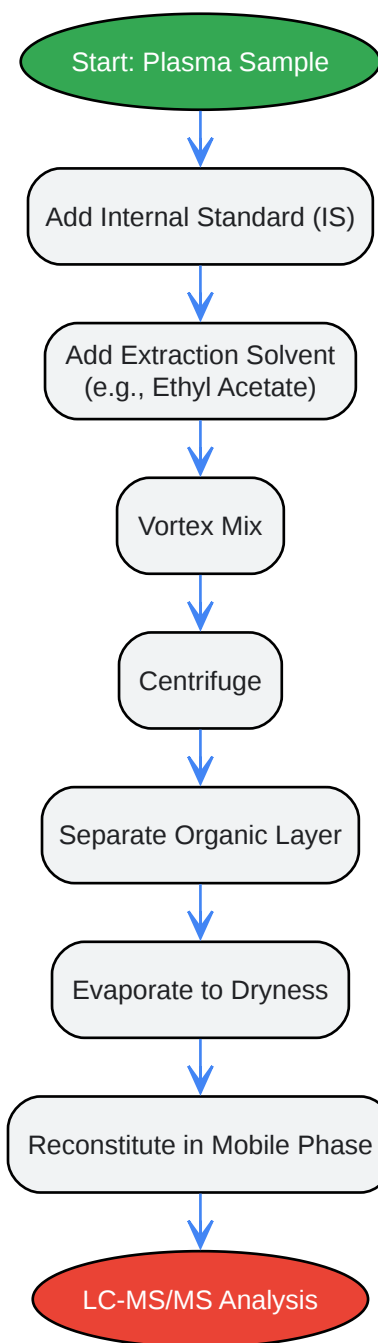
Parameter	Liquid-Liquid Extraction (LLE)	Protein Precipitation (PPT)	Reference(s)
Lower Limit of Quantification (LLOQ)	1 ng/mL, 2 ng/mL	2 ng/mL	[4] [5] [6]
Extraction Recovery	93.27% - 97.24%	86.7% - 97.4%	[6] [7]
Matrix Effect (%CV)	0.70% - 4.95%	Not explicitly stated for Infigratinib, but generally higher than LLE.	[5] [7]

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a robust method that provides high extraction recovery and minimizes matrix effects, making it suitable for sensitive bioanalytical assays.[\[7\]](#)

Workflow:



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Liquid-Liquid Extraction (LLE) Workflow.

Protocol:

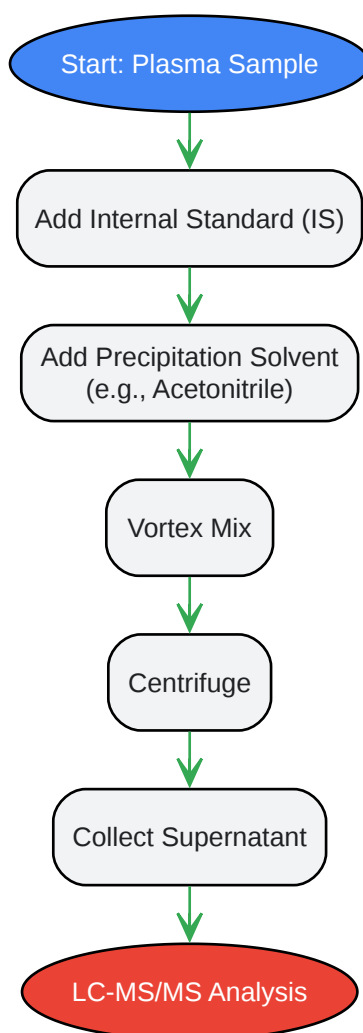
- Sample Aliquoting: Pipette 100 μ L of plasma into a clean microcentrifuge tube.

- Internal Standard (IS) Spiking: Add 10 μ L of the internal standard working solution (e.g., Dasatinib or Imatinib) to each plasma sample.[\[4\]](#)[\[7\]](#)
- Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl alcohol and acetonitrile) to the tube.[\[7\]](#)
- Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase.
- Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Protein Precipitation (PPT)

PPT is a simpler and faster technique compared to LLE, making it suitable for high-throughput analysis. However, it may result in more significant matrix effects.[\[6\]](#)

Workflow:



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Protein Precipitation (PPT) Workflow.

Protocol:

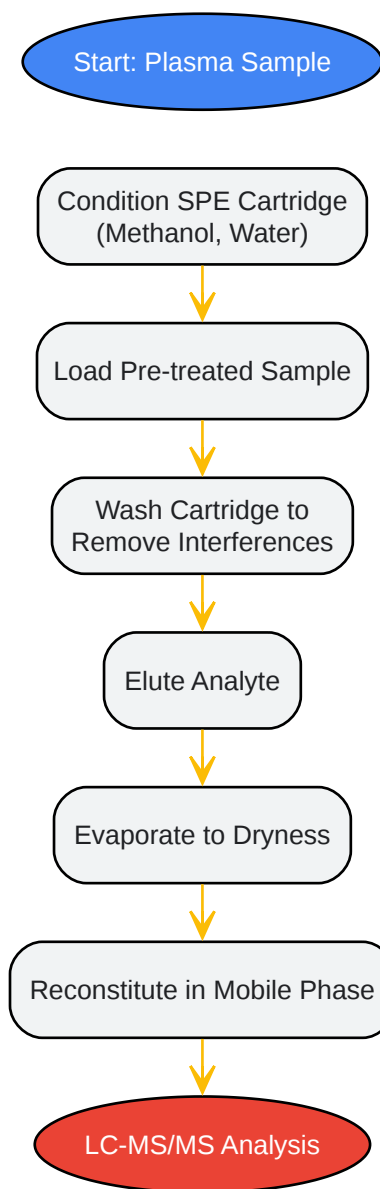
- Sample Aliquoting: Pipette 50 μL of plasma into a clean microcentrifuge tube.
- Internal Standard (IS) Spiking: Add 10 μL of the internal standard working solution (e.g., Derazantinib) to each plasma sample.[6]
- Precipitation: Add 150 μL of ice-cold acetonitrile to the tube.[6]
- Vortexing: Vortex the mixture for 2-5 minutes to precipitate the plasma proteins.

- **Centrifugation:** Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new clean tube or a 96-well plate.
- **Analysis:** Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE) - General Protocol

While specific SPE protocols for infigratinib are not widely published, a general procedure for tyrosine kinase inhibitors can be adapted and optimized. Mixed-mode or polymeric reversed-phase sorbents are often effective for this class of compounds.

Workflow:



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General Solid-Phase Extraction (SPE) Workflow.

Protocol (Template for Method Development):

- Sample Pre-treatment: Dilute 100 μL of plasma with 100 μL of 2% phosphoric acid in water. Add the internal standard.
- Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
- **Elution:** Elute infigratinib and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 µL of the mobile phase.
- **Analysis:** Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Note: This SPE protocol is a general guideline and requires optimization of the sorbent type, wash, and elution solvents for optimal performance with infigratinib.

Conclusion

The choice of sample preparation technique for infigratinib quantification will depend on the specific requirements of the study, such as the desired sensitivity, throughput, and available instrumentation. Liquid-Liquid Extraction offers excellent recovery and minimal matrix effects, making it ideal for methods requiring high sensitivity. Protein Precipitation provides a rapid and straightforward approach suitable for high-throughput screening. While a specific Solid-Phase Extraction protocol for infigratinib is not readily available in the literature, it remains a powerful technique that can be optimized to achieve high purity and concentration of the analyte. The protocols and data presented here serve as a comprehensive resource for researchers to establish robust and reliable methods for the quantification of infigratinib in biological matrices.

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